2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one
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Overview
Description
2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one typically involves the reaction of 4-nitrobenzohydrazide with salicylaldehyde in the presence of acetic acid and acetic anhydride. The reaction mixture is then heated under reflux conditions to form the desired product .
Industrial Production Methods
the synthesis can be scaled up by optimizing the reaction conditions and using appropriate catalysts to increase the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one involves the interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-nitrophenyl)-1,3,4-oxadiazole
- 2-Phenyl-4H-3,1-benzoxazin-4-one
- Indole derivatives
Uniqueness
2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11N3O5/c25-21-17(11-16-15-4-2-1-3-12(15)7-10-18(16)28-21)20-23-22-19(29-20)13-5-8-14(9-6-13)24(26)27/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWSOBJAJLYBNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NN=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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